1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring fused with an oxazole moiety. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclopropane and oxazole rings imparts significant chemical stability and reactivity, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring, followed by cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxazole ring can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives .
Scientific Research Applications
1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- 1-(3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- 1-aminocyclopropane-1-carboxylic acid
Uniqueness: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the oxazole and cyclopropane rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C8H9NO3 |
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Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-(1,3-oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(11)8(1-2-8)3-6-4-9-5-12-6/h4-5H,1-3H2,(H,10,11) |
InChI Key |
GKYOZDXAAXWQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CN=CO2)C(=O)O |
Origin of Product |
United States |
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